4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4,4’-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds known for their diverse biological activities and are often used in pharmaceuticals due to their therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . This reaction yields high to excellent amounts of the desired product, which can be isolated through simple filtration .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized using a magnetically separable nanocatalyst. This method involves the use of a core-shell magnetic nanomaterial, which enhances the efficiency and yield of the reaction while allowing for easy separation of the catalyst from the reaction mixture . This approach is advantageous due to its eco-friendly nature and the ability to reuse the catalyst multiple times without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions
4,4’-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4,4’-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Industry: Utilized in the development of new materials and nanocatalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4,4’-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is attributed to the activation of autophagy proteins and the induction of p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-({4-[(2-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 4,4’-({4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
Uniqueness
Compared to similar compounds, 4,4’-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) exhibits unique properties such as higher radical scavenging activity and greater cytotoxicity against certain cancer cell lines . These characteristics make it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C35H32N4O3 |
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Molecular Weight |
556.7 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-[4-[(3-methylphenyl)methoxy]phenyl]methyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C35H32N4O3/c1-23-11-10-12-26(21-23)22-42-30-19-17-27(18-20-30)33(31-24(2)36-38(34(31)40)28-13-6-4-7-14-28)32-25(3)37-39(35(32)41)29-15-8-5-9-16-29/h4-21,33,36-37H,22H2,1-3H3 |
InChI Key |
XIMIAYAMSHVWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(C3=C(NN(C3=O)C4=CC=CC=C4)C)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
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